molecular formula C16H23N5O3S B2864861 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921125-37-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2864861
CAS No.: 921125-37-3
M. Wt: 365.45
InChI Key: OWJHEGKEUMIFOH-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a multicomponent reaction known as the Ugi-azide reaction. This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide. The reaction is typically carried out in methanol at room temperature, leading to moderate to high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: It is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJHEGKEUMIFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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